5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one
Übersicht
Beschreibung
This compound is a chemical entity that has been identified in the structure of Transient Receptor Potential Cation Channel Subfamily C Member 4A . It is also listed in the catalog of a chemical supplier.
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a chloranyl group, a trifluoromethyl group, a piperazinyl group, and a pyridazinone group .Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
- A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized and evaluated a family of triazolo-pyridazine-6-yl-substituted piperazines, closely related to the mentioned compound, for their potential as antidiabetic medications. These compounds were found to have significant dipeptidyl peptidase-4 (DPP-4) inhibition potential, a key target in diabetes treatment, and showed excellent antioxidant and insulinotropic activity in tests (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antidepressant Effects
- A 1995 study by Rubat, Coudert, Bastide, and Tronche explored the antidepressant effects of pyridazine derivatives, including those with arylpiperazinyl moieties, in classical psychopharmacological tests in mice, indicating their potential use in treating depression (Rubat, Coudert, Bastide, & Tronche, 1995).
Glucan Synthase Inhibitors
- Ting et al. (2011) identified a compound structurally similar to the one as a significant β-1,3-glucan synthase inhibitor, showing effectiveness in a mouse model of Candida glabrata infection (Ting et al., 2011).
Herbicide Development
- Research on pyridazinone derivatives, including their modes of action as herbicides, was conducted by Hilton, Scharen, St. John, Moreland, and Norris (1969). They discovered that certain pyridazinone chemicals, including those structurally related to the compound , are effective inhibitors of photosynthesis and the Hill reaction in plants, providing insights into developing new herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Structural and Electronic Properties
- The structural and electronic properties of similar anticonvulsant compounds were studied by Georges, Vercauteren, Evrard, and Durant (1989). They used X-ray diffraction and molecular orbital calculations to analyze the properties of compounds including substituted 3-tertiary-amino-6-aryl-pyridazines (Georges, Vercauteren, Evrard, & Durant, 1989).
Antineoplastic Applications
- Bradbury et al. (2013) worked on the development of androgen receptor downregulators for treating advanced prostate cancer. They modified a compound closely related to the one , leading to the clinical candidate AZD3514 (Bradbury et al., 2013).
Antinociceptive Agents
- A study by Cesari et al. (2006) on arylpiperazinylalkylpyridazinones revealed their high antinociceptive activity, indicating potential use as analgesics (Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006).
Eigenschaften
IUPAC Name |
5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRKIWBJVJRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(3-oxo-4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.